![molecular formula C19H10BrCl4N3O2 B289269 N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide](/img/structure/B289269.png)
N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide, also known as BRD-7880, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide acts as a small molecule inhibitor of the BET family of proteins, which are involved in the regulation of gene expression. Specifically, N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide binds to the bromodomain of BET proteins, which prevents them from binding to acetylated histones and regulating gene transcription. This leads to the inhibition of the expression of genes involved in cell proliferation, inflammation, and immune responses.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide has been shown to have several biochemical and physiological effects. In cancer research, N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In inflammation and autoimmune disorders, N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. Additionally, N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide has been shown to inhibit the activation of immune cells, such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide in lab experiments is its specificity for the BET family of proteins, which allows for targeted inhibition of gene expression. Additionally, N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide has been shown to have low toxicity in vitro and in vivo. One limitation of using N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide. One area of research is the development of more potent and selective inhibitors of the BET family of proteins. Additionally, research is needed to determine the optimal dosage and administration of N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide for therapeutic use. Finally, research is needed to determine the potential for combination therapy with other drugs to enhance the efficacy of N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide in treating various diseases.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide involves several steps, including the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-chloropyridine. This intermediate is then reacted with 3,5-dichloro-2-nitrobenzoyl chloride to form 5-bromo-2-chloro-3,5-dichloro-2-nitropyridine. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by reaction with 2,4-dichlorobenzoyl chloride to form the final product, N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins. In inflammation and autoimmune disorders, N-(5-bromo-2-pyridinyl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Eigenschaften
Molekularformel |
C19H10BrCl4N3O2 |
|---|---|
Molekulargewicht |
534 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C19H10BrCl4N3O2/c20-9-1-4-16(25-8-9)26-19(29)13-5-11(22)7-15(24)17(13)27-18(28)12-3-2-10(21)6-14(12)23/h1-8H,(H,27,28)(H,25,26,29) |
InChI-Schlüssel |
NXMMTCUGHTVRDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2C(=O)NC3=NC=C(C=C3)Br)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=NC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)


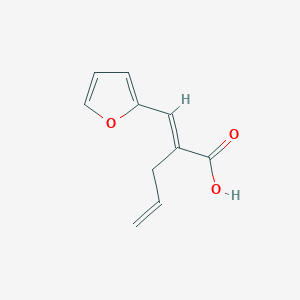
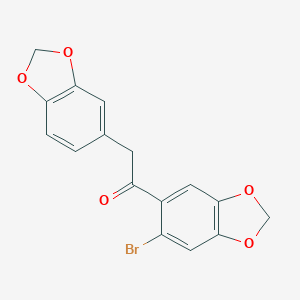

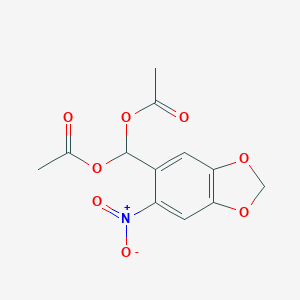
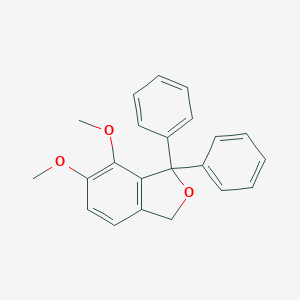

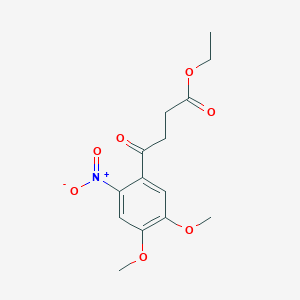
![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)

![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)